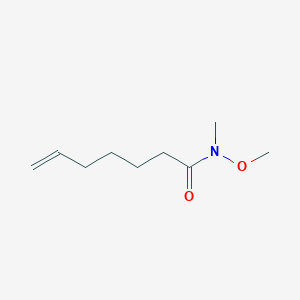

N-methoxy-N-methylhept-6-enamide

Description

BenchChem offers high-quality N-methoxy-N-methylhept-6-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methoxy-N-methylhept-6-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C9H17NO2 |

|---|---|

Poids moléculaire |

171.24 g/mol |

Nom IUPAC |

N-methoxy-N-methylhept-6-enamide |

InChI |

InChI=1S/C9H17NO2/c1-4-5-6-7-8-9(11)10(2)12-3/h4H,1,5-8H2,2-3H3 |

Clé InChI |

FTSCKAINSILNRO-UHFFFAOYSA-N |

SMILES canonique |

CN(C(=O)CCCCC=C)OC |

Origine du produit |

United States |

Introduction: The Strategic Importance of Weinreb Amides in Modern Synthesis

An In-depth Technical Guide to the Synthesis of N-methoxy-N-methylhept-6-enamide

In the landscape of synthetic organic chemistry, the ability to form carbon-carbon bonds in a controlled and predictable manner is paramount. The N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a cornerstone functional group that enables such precision. Discovered by Steven M. Weinreb and Steven Nahm in 1981, these amides exhibit unique reactivity; they readily react with organometallic reagents like Grignard and organolithium compounds to furnish ketones, or with hydride reagents to yield aldehydes.[1][2] A key advantage of the Weinreb amide is its resistance to over-addition, a common problem with more reactive acylating agents like acyl chlorides or esters.[1][2] This reliability stems from the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup.

This guide provides a detailed technical overview of the synthesis of a specific, unsaturated Weinreb amide: N-methoxy-N-methylhept-6-enamide . This molecule, featuring a terminal alkene, is a versatile intermediate for further elaboration, making it a valuable building block in the synthesis of complex natural products and pharmaceutical agents. We will explore the two most prevalent and practical synthetic pathways starting from 6-heptenoic acid, providing detailed, field-proven protocols and the critical scientific rationale behind each experimental choice.

Strategic Overview: Pathways to N-methoxy-N-methylhept-6-enamide

The synthesis of a Weinreb amide from its corresponding carboxylic acid requires the activation of the carboxyl group to facilitate nucleophilic attack by N,O-dimethylhydroxylamine. The choice of strategy depends on factors such as substrate tolerance, scale, and the availability of reagents. Below are the two most robust and widely adopted strategies.

dot

Caption: Overview of primary synthetic routes to N-methoxy-N-methylhept-6-enamide.

Part 1: Synthesis via the Acyl Chloride Intermediate (Route A)

This classic two-step approach is highly reliable and often results in high yields. It involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then immediately reacted with N,O-dimethylhydroxylamine.

Causality and Experimental Rationale

-

Activation: 6-heptenoic acid is not electrophilic enough to react directly with N,O-dimethylhydroxylamine. Conversion to 6-heptenoyl chloride using a reagent like thionyl chloride (SOCl₂) dramatically increases the electrophilicity of the carbonyl carbon.[3]

-

Catalysis: A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the formation of the acyl chloride via the Vilsmeier reagent, which is the active catalytic species.

-

Amine Nucleophile: Commercially available N,O-dimethylhydroxylamine hydrochloride is a salt and must be neutralized to liberate the free amine, which is the active nucleophile.[1][4] A non-nucleophilic base like pyridine or triethylamine is used for this purpose and to scavenge the HCl produced during the amidation reaction.[2][5]

Step-by-Step Experimental Protocol: Route A

Step A1: Synthesis of 6-Heptenoyl Chloride

-

Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 6-heptenoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) or use neat conditions.

-

Catalyst: Add a catalytic amount of DMF (e.g., 1 drop per 10 mmol of acid).

-

Chlorination: Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, ~1.2-1.5 eq) dropwise via a syringe. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, or until gas evolution (SO₂ and HCl) ceases. The reaction can be gently warmed (e.g., to 40 °C) to ensure completion.

-

Isolation: Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). To ensure all SOCl₂ is removed, the crude product can be co-evaporated with an anhydrous solvent like toluene.[3] The resulting crude 6-heptenoyl chloride is a liquid and is typically used immediately in the next step without further purification.

Step A2: Synthesis of N-methoxy-N-methylhept-6-enamide

-

Reagent Preparation: In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Add a suitable base, such as pyridine (2.2 eq) or triethylamine (2.2 eq), dropwise. Stir for 10-15 minutes.

-

Acyl Chloride Addition: Add the crude 6-heptenoyl chloride (1.0 eq, from Step A1), dissolved in a small amount of anhydrous CH₂Cl₂, dropwise to the cold amine mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with CH₂Cl₂ (2x).

-

Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Part 2: Direct Synthesis via Carboxylic Acid Coupling (Route B)

This strategy streamlines the process into a single pot, avoiding the isolation of the often-unstable acyl chloride. This is achieved by using a coupling reagent that activates the carboxylic acid in situ.

Causality and Experimental Rationale

-

In Situ Activation: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly efficient at forming an activated ester intermediate. This intermediate is then readily attacked by the nucleophilic N,O-dimethylhydroxylamine.

-

Alternative Reagents: Other powerful reagents have been developed for this direct conversion, including phosphorus-based compounds like P[NCH₃(OCH₃)]₃, which can provide excellent yields under mild conditions.[6][7][8] The combination of triphenylphosphine (PPh₃) and iodine (I₂) is another effective system.[9]

-

Stoichiometry: A slight excess of the coupling agent and the amine hydrochloride salt is typically used to drive the reaction to completion. At least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are required: one to neutralize the amine salt and one to facilitate the coupling reaction.

Step-by-Step Experimental Protocol: Route B (using HATU)

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 6-heptenoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and HATU (1.2 eq).

-

Solvent: Dissolve the solids in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.5-3.0 eq), dropwise.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Dilute the reaction mixture with a solvent like ethyl acetate or CH₂Cl₂.

-

Wash sequentially with water, 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Mechanism: Nucleophilic Acyl Substitution

The formation of the Weinreb amide from an acyl chloride is a classic example of a nucleophilic acyl substitution reaction. The mechanism involves an addition-elimination sequence.

dot

Caption: Mechanism for Weinreb amide formation from an acyl chloride.

Data Summary and Protocol Comparison

| Parameter | Route A: Acyl Chloride | Route B: Direct Coupling |

| Starting Materials | 6-Heptenoic Acid, SOCl₂, Me(MeO)NH·HCl, Base | 6-Heptenoic Acid, Coupling Agent, Me(MeO)NH·HCl, Base |

| Key Intermediate | 6-Heptenoyl Chloride (isolated or used crude) | Activated Ester (in situ) |

| Typical Yields | Generally high (85-95%) | Good to high (75-90%), depends on coupling agent |

| Pros | Highly reliable, uses inexpensive reagents (SOCl₂). | One-pot procedure, avoids handling acyl chlorides, milder conditions. |

| Cons | Two distinct steps, involves handling corrosive SOCl₂. | Coupling reagents (e.g., HATU) can be expensive. |

| Ideal For | Large-scale synthesis where cost is a factor. | Substrates sensitive to harsh chlorinating agents. |

Purification and Characterization

Regardless of the synthetic route chosen, the final product requires purification to remove unreacted starting materials and reaction byproducts.

-

Purification: The most common method for purifying Weinreb amides is flash column chromatography on silica gel.[2][10][11] A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing polarity). The progress of the separation is monitored by TLC.

-

Characterization: The identity and purity of the final product, N-methoxy-N-methylhept-6-enamide, should be confirmed by standard analytical techniques:

-

¹H NMR: Will show characteristic signals for the terminal alkene protons, the aliphatic chain, and the distinct N-methoxy and N-methyl singlets (typically around 3.7 ppm and 3.2 ppm, respectively).

-

¹³C NMR: Will show the amide carbonyl carbon signal (typically ~170 ppm) and the signals for the sp² carbons of the alkene.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₉H₁₇NO₂ should be observed.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the tertiary amide carbonyl stretch.

-

This guide provides the necessary framework, from strategic planning to detailed execution, for the successful synthesis of N-methoxy-N-methylhept-6-enamide. By understanding the causality behind each step, researchers can troubleshoot and adapt these protocols to their specific laboratory context, ensuring a reliable and efficient synthesis of this valuable chemical intermediate.

References

-

Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]

-

Organic Chemistry Portal. (n.d.). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synfacts, 2009(12), 1367. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

-

Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]

-

TutorChase. (n.d.). How do you prepare a Weinreb amide? Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, Coll. Vol. 10, p.547 (2004); Vol. 79, p.159 (2002). [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Oxo-heptanoyl chloride. Retrieved from [Link]

-

Niu, T., et al. (2014). Synthesis of N, O-dimethylhydroxylamine hydrochloride. Synthesis, 46(03), 320-330. [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

-

Maher, K., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2009). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Bulletin of the Korean Chemical Society, 30(7), 1633-1637. [Link]

-

PrepChem.com. (n.d.). Synthesis of (E)-N-(4-hydroxy-3-methoxybenzyl)-8-methylnon-6-enamide. Retrieved from [Link]

-

Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

-

Conway, J. H., et al. (2007). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto-Weinreb Amides and Unsymmetrical Ketones. Arkivoc, 2007(15), 146-156. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. prepchem.com [prepchem.com]

- 4. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 8. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 9. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Introduction: A Bifunctional Linchpin in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of N-methoxy-N-methylhept-6-enamide

N-methoxy-N-methylhept-6-enamide is a strategically designed bifunctional molecule that serves as a versatile building block in contemporary organic synthesis. Its structure incorporates two highly valuable and orthogonally reactive functional groups: the N-methoxy-N-methylamide (commonly known as a Weinreb amide) and a terminal alkene. This unique combination allows for a stepwise and controlled elaboration of molecular complexity, making it a valuable intermediate for researchers, particularly those in the fields of medicinal chemistry and natural product synthesis.

The cornerstone of this molecule's utility lies in the Weinreb amide. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functional group revolutionized the synthesis of ketones and aldehydes from carboxylic acid derivatives.[1] Unlike more reactive acylating agents like acid chlorides or esters, Weinreb amides exhibit remarkable resistance to over-addition by organometallic reagents or hydrides.[2] This is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[1][3] This intermediate remains intact under the reaction conditions, preventing the release of a highly reactive ketone or aldehyde until a deliberate aqueous workup is performed.[3]

Complementing the Weinreb amide is the terminal alkene, which provides a gateway to a vast array of chemical transformations, including carbon-carbon bond formation, oxidation, reduction, and functional group interconversion. The presence of these two distinct reactive centers allows for a high degree of synthetic flexibility, enabling chemists to selectively manipulate one part of the molecule while leaving the other intact for subsequent reactions. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and potential applications of N-methoxy-N-methylhept-6-enamide, offering a technical resource for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties of N-methoxy-N-methylhept-6-enamide

| Property | Value | Basis of Estimation |

| Molecular Formula | C₉H₁₇NO₂ | Calculated |

| Molecular Weight | 171.24 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Analogy to similar amides[6] |

| Boiling Point | ~190-210 °C at 760 mmHg | Extrapolation from similar structures |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc, MeOH). Insoluble in water. | Based on structure (aliphatic chain, amide)[6] |

| Density | ~0.95 g/mL | Analogy to similar amides |

Predicted Spectroscopic Signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~5.8 ppm (m, 1H): Vinyl proton (-CH=CH₂).

-

δ ~5.0 ppm (m, 2H): Terminal vinyl protons (=CH₂).

-

δ 3.6-3.7 ppm (s, 3H): N-methoxy protons (-OCH₃).

-

δ 3.1-3.2 ppm (s, 3H): N-methyl protons (-NCH₃).

-

δ ~2.4 ppm (t, 2H): Methylene protons alpha to the carbonyl (-CH₂-C=O).

-

δ ~2.1 ppm (q, 2H): Allylic protons (-CH₂-CH=CH₂).

-

δ ~1.6 ppm (m, 2H): Methylene protons.

-

δ ~1.4 ppm (m, 2H): Methylene protons.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~174 ppm: Carbonyl carbon (C=O).

-

δ ~138 ppm: Internal vinyl carbon (-CH=).

-

δ ~115 ppm: Terminal vinyl carbon (=CH₂).

-

δ ~61 ppm: N-methoxy carbon (-OCH₃).

-

δ ~32-34 ppm: N-methyl carbon and methylene carbons.

-

-

Infrared (IR) Spectroscopy (Neat, cm⁻¹):

-

~3077 cm⁻¹: C-H stretch (vinyl).

-

~2935, 2860 cm⁻¹: C-H stretch (aliphatic).

-

~1660 cm⁻¹: C=O stretch (amide).

-

~1640 cm⁻¹: C=C stretch (alkene).

-

~995, 910 cm⁻¹: C-H bend (vinyl out-of-plane).[7]

-

-

Mass Spectrometry (MS):

-

[M]+: Expected at m/z = 171.

-

Fragmentation: Expect to see characteristic fragments resulting from alpha-cleavage and McLafferty rearrangement.

-

Synthesis of N-methoxy-N-methylhept-6-enamide

The most direct and reliable method for the preparation of N-methoxy-N-methylhept-6-enamide is the coupling of hept-6-enoic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction typically employs a peptide coupling agent to activate the carboxylic acid.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. N-Methoxy-N-methylheptanamide | CymitQuimica [cymitquimica.com]

- 5. N-Methoxy-N-methylheptanamide | CAS#:104863-66-3 | Chemsrc [chemsrc.com]

- 6. evitachem.com [evitachem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Guide to the Structure Elucidation of N-methoxy-N-methylhept-6-enamide

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of N-methoxy-N-methylhept-6-enamide, a Weinreb amide of significant interest in synthetic organic chemistry. We move beyond a simple recitation of data, focusing instead on the strategic integration of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices and the principles of data cross-validation are emphasized to present a self-validating analytical system. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of novel or synthesized organic molecules.

Introduction: The Significance of N-methoxy-N-methylhept-6-enamide

N-methoxy-N-methylhept-6-enamide belongs to the class of N-methoxy-N-methyl amides, commonly known as Weinreb amides. This functional group is a cornerstone of modern organic synthesis, prized for its ability to react with organometallic reagents to form ketones without the common side-reaction of over-addition to a tertiary alcohol.[1][2][3] This unique stability is attributed to the formation of a stable five-membered tetrahedral cyclic intermediate upon nucleophilic attack.[1][2]

The target molecule also features a terminal alkene, classifying it as a β,γ-unsaturated amide. This structural motif is a valuable precursor for various downstream functionalizations and is found in numerous biologically active compounds.[4][5]

Given its synthetic utility, the absolute confirmation of its structure is paramount. An incorrect assignment can lead to significant downstream errors in complex syntheses. This guide outlines a logical and definitive pathway for its characterization.

The Elucidation Workflow: A Multi-Pronged Approach

The definitive confirmation of a molecular structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Our workflow is designed to first establish the elemental composition and then systematically map the functional groups and atomic connectivity.

Caption: A logical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula

3.1 Principle & Objective The first step in any structure elucidation is to determine the molecular formula. Low-resolution mass spectrometry provides the nominal mass, but HRMS provides the exact mass to several decimal places. This precision allows for the calculation of a unique elemental formula, ruling out other combinations of atoms that might have the same nominal mass. We employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the protonated molecular ion, [M+H]⁺.

3.2 Experimental Protocol

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10-50 µg/mL.

-

Instrument: Infuse the sample solution into an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect the [M+H]⁺ adduct.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy.

3.3 Data Interpretation & Expected Results The molecular formula for N-methoxy-N-methylhept-6-enamide is C₉H₁₇NO₂. The expected exact mass for the protonated molecule is calculated as follows:

-

Monoisotopic Mass of C₉H₁₇NO₂: 171.12593 u

-

Mass of H⁺: 1.00728 u

-

Expected [M+H]⁺: 172.13321 u

The HRMS experiment should yield a measured m/z value within a narrow tolerance (typically < 5 ppm) of this calculated value, providing strong evidence for the C₉H₁₇NO₂ elemental composition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

4.1 Principle & Objective IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. Each bond type (e.g., C=O, C=C, C-H) vibrates at a characteristic frequency when irradiated with infrared light, resulting in a unique absorption spectrum that serves as a molecular fingerprint.

4.2 Experimental Protocol

-

Technique: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing liquids or solids directly with minimal sample preparation.

-

Sample Application: Place a single drop of the neat liquid sample onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric (CO₂, H₂O) absorptions.

4.3 Data Interpretation & Expected Results The IR spectrum provides a self-validating checklist for the expected functional groups. The presence of a strong amide carbonyl peak and alkene-related stretches confirms the core structural features.

Table 1: Characteristic IR Absorptions for N-methoxy-N-methylhept-6-enamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3080 | =C-H Stretch | Alkene | Medium |

| 2850-2960 | C(sp³)-H Stretch | Alkyl Chain | Strong |

| ~1675 | C=O Stretch | Weinreb Amide | Strong, Sharp |

| ~1640 | C=C Stretch | Alkene | Medium to Weak |

| ~990 and ~910 | =C-H Bend | Terminal Alkene | Strong |

The presence of a strong absorption around 1675 cm⁻¹ is highly diagnostic for the amide carbonyl.[6] Concurrently, the observation of C-H stretches just above 3000 cm⁻¹ and bending modes near 910-990 cm⁻¹ validates the terminal alkene moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, quantity, and connectivity of every proton and carbon atom. For N-methoxy-N-methylhept-6-enamide, a suite of NMR experiments is required for full assignment.

5.1 Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Experiments: Acquire the following spectra:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

5.2 ¹H NMR: Proton Environment and Connectivity The ¹H NMR spectrum maps out all unique proton environments. The chemical shift indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 2: Predicted ¹H NMR Data for N-methoxy-N-methylhept-6-enamide (in CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~5.8 | ddt | 1H | -CH =CH₂ |

| b | ~5.0 | m | 2H | -CH=CH ₂ |

| c | ~3.7 | s | 3H | N-OCH ₃ |

| d | ~3.2 | s | 3H | N-CH ₃ |

| e | ~2.4 | t | 2H | -CH ₂-C=O |

| f | ~2.1 | q | 2H | -CH ₂-CH=CH₂ |

| g | ~1.6 | p | 2H | -CH₂-CH ₂-CH₂- |

| h | ~1.4 | p | 2H | -CH₂-CH ₂-C=O |

Key Interpretive Points:

-

Weinreb Amide Signature: The two sharp singlets at ~3.7 ppm and ~3.2 ppm, each integrating to 3 protons, are the hallmark of the N-methoxy and N-methyl groups, respectively.[7] Note that restricted rotation around the C-N amide bond can sometimes lead to signal broadening at room temperature.

-

Terminal Alkene System: The downfield multiplet at ~5.8 ppm (proton 'a') and the signals around ~5.0 ppm (protons 'b') are characteristic of a terminal vinyl group.

-

Deshielding Effects: Protons 'e' are adjacent to the electron-withdrawing carbonyl group, shifting them downfield to ~2.4 ppm. Protons 'f' are in an allylic position, which also causes a downfield shift to ~2.1 ppm.

5.3 ¹³C NMR: The Carbon Skeleton The ¹³C NMR spectrum reveals all unique carbon environments.

-

Expected Chemical Shifts (ppm):

-

~173 ppm: Amide Carbonyl (C=O)

-

~138 ppm: Vinylic (-C H=CH₂)

-

~115 ppm: Vinylic (-CH=C H₂)

-

~61 ppm: Methoxy (N-OC H₃)[7]

-

~32-35 ppm: Methyl (N-C H₃) and Alpha-Carbonyl (-C H₂-C=O)

-

~24-33 ppm: Remaining alkyl carbons (-C H₂-)

-

5.4 2D NMR: Confirming the Connections While 1D NMR provides strong evidence, 2D NMR experiments provide irrefutable proof of connectivity.

5.4.1 ¹H-¹H COSY: Proton-Proton Correlations The COSY spectrum shows which protons are coupled (i.e., are on adjacent carbons). This experiment is crucial for assembling the fragments of the molecule.

Caption: Key ¹H-¹H COSY correlations for the backbone.

-

Key Expected Correlations:

-

A cross-peak between the vinylic proton 'a' (~5.8 ppm) and both the terminal vinylic protons 'b' (~5.0 ppm) and the allylic protons 'f' (~2.1 ppm).

-

A correlation between the allylic protons 'f' and the adjacent methylene protons 'g'.

-

A continuous correlation path from 'g' to 'h' and finally from 'h' to the alpha-carbonyl protons 'e'.

-

The N-methyl ('d') and N-methoxy ('c') protons will show no COSY correlations as they have no adjacent protons, confirming their isolation.

-

5.4.2 ¹H-¹³C HSQC: The C-H Jigsaw Puzzle The HSQC experiment creates a 2D plot that correlates each proton signal with the signal of the carbon to which it is directly attached. This provides the final piece of the puzzle, definitively linking the proton and carbon skeletons and confirming the assignments made in the 1D spectra. For example, it will show a correlation spot linking the proton signal at ~2.4 ppm ('e') to the carbon signal at ~35 ppm, confirming this as the -CH₂-C=O group.

Conclusion: A Unified and Validated Structural Assignment

The structure of N-methoxy-N-methylhept-6-enamide is unambiguously confirmed by the synergistic application of modern spectroscopic techniques.

-

HRMS establishes the elemental formula as C₉H₁₇NO₂.

-

IR Spectroscopy confirms the presence of the critical Weinreb amide (C=O at ~1675 cm⁻¹) and terminal alkene (C=C, =C-H) functional groups.

-

NMR Spectroscopy provides the definitive atomic-level map. ¹H and ¹³C NMR identify all unique proton and carbon environments, and their chemical shifts are consistent with the proposed structure. Crucially, 2D COSY and HSQC experiments provide incontrovertible proof of the C-H framework and the precise connectivity of the hept-6-ene chain to the amide functionality.

Each piece of data cross-validates the others, forming a self-consistent and trustworthy body of evidence that leaves no ambiguity in the final structural assignment.

References

-

SpectraBase. (n.d.). N-Methoxy-N-methyl-4,5:6,7-bis(isopropylidenedioxy)heptanamide. John Wiley & Sons, Inc. Retrieved from [Link]

-

Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

Fiveable. (2025, August 15). α,β-unsaturated amide Definition. Organic Chemistry Key. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

-

Chemistry Steps. (2020, March 12). Amides - Structure and Reactivity. Retrieved from [Link]

-

MDPI. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective Synthesis of β,γ-Unsaturated Amides from Unactivated Alkenes. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

Degen, I. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. Retrieved from [Link]

-

Thieme. (2017, August 22). Cu(I)-Catalyzed Synthesis of β,γ-Unsaturated Amides. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2020, May 6). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved from [Link]

Sources

- 1. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Synthesis of β,γ-Unsaturated Amides from Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. acdlabs.com [acdlabs.com]

The Physical and Chemical Profiling of N-Methoxy-N-Methylhept-6-Enamide: A Strategic Intermediate in Complex Molecule Synthesis

Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional aliphatic linkers are critical for constructing macrocyclic scaffolds and complex active pharmaceutical ingredients (APIs). N-methoxy-N-methylhept-6-enamide (the Weinreb amide of hept-6-enoic acid) serves as a highly versatile, step-economical building block. By combining a terminal alkene—primed for cross-metathesis or hydroboration—with a Weinreb amide group that strictly controls nucleophilic acyl substitution, this molecule allows researchers to execute orthogonal functionalizations without the need for excessive protecting group manipulations.

This technical whitepaper provides an in-depth analysis of the physical properties, mechanistic causality, and validated experimental protocols associated with N-methoxy-N-methylhept-6-enamide, serving as a definitive guide for application scientists and synthetic chemists.

Structural and Physical Profiling

Understanding the baseline physical and spectroscopic properties of N-methoxy-N-methylhept-6-enamide is essential for reaction monitoring and product validation. The compound typically presents as a clear, colorless oil at room temperature and exhibits high stability under standard laboratory conditions 1.

Table 1: Core Physical and Chemical Properties

| Property | Value |

| Chemical Name | N-methoxy-N-methylhept-6-enamide |

| CAS Registry Number | 1000063-41-1 2 |

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| Physical State | Clear, colorless oil (at 25 °C) |

| Chromatographic Mobility (Rf) | 0.60 (Hexanes:EtOAc = 7:3, UV/KMnO4 active) |

Table 2: 1H and 13C NMR Spectroscopic Data (400 MHz / 100 MHz, CDCl3)

Data validated via high-resolution mass spectrometry (HRMS-ESI): m/z calcd for C9H18NO2 [M+H]+ 172.1332, found 172.13301.

| Nucleus | Shift (δ, ppm) | Multiplicity & Coupling | Structural Assignment |

| 1H | 5.87 – 5.72 | m, 1H | -CH = (Terminal alkene methine) |

| 1H | 4.99 | dt, J = 17.1, 1.9 Hz, 1H | =CH 2 (Alkene terminal, trans) |

| 1H | 4.97 – 4.89 | m, 1H | =CH 2 (Alkene terminal, cis) |

| 1H | 3.67 | s, 3H | N-OCH 3 (Weinreb methoxy) |

| 1H | 3.16 | s, 3H | N-CH 3 (Weinreb methyl) |

| 1H | 2.41 | t, J = 7.7 Hz, 2H | -CH 2-C(=O) (α-protons) |

| 1H | 2.07 | q, J = 7.1 Hz, 2H | -CH 2-CH= (Allylic protons) |

| 13C | 174.6 | s | C =O (Carbonyl) |

| 13C | 138.6 | s | -C H= (Alkene methine) |

| 13C | 114.5 | s | =C H2 (Alkene terminal) |

| 13C | 61.2, 33.5 | s, s | N-OC H3, N-C H3 |

Mechanistic Causality: The Weinreb Amide Advantage

The primary utility of N-methoxy-N-methylhept-6-enamide lies in its ability to undergo nucleophilic acyl substitution without the risk of over-addition. When standard esters or acid chlorides react with potent nucleophiles like Grignard or organolithium reagents, the tetrahedral intermediate rapidly collapses, expelling the leaving group to form a highly reactive ketone. This ketone immediately reacts with a second equivalent of the nucleophile, yielding an unwanted tertiary alcohol.

The Chelate Effect: By employing the N-methoxy-N-methyl group, the initial nucleophilic attack generates a highly stable, five-membered cyclic metal chelate (coordinating the metal cation between the carbonyl oxygen and the methoxy oxygen) 3. This chelate traps the intermediate, preventing the collapse of the tetrahedral structure until the reaction is deliberately quenched with aqueous acid. Upon quenching, the metal is washed away, and the intermediate collapses cleanly to the target ketone.

Bifunctional reactivity pathways of N-methoxy-N-methylhept-6-enamide in complex synthesis.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in causality for the choice of reagents and purification methods.

Protocol 3.1: Synthesis of N-methoxy-N-methylhept-6-enamide

This protocol utilizes the mixed anhydride method, which is highly scalable and avoids the generation of difficult-to-remove urea byproducts associated with carbodiimide coupling agents (like DCC or EDC) [[1]]().

Reagents & Materials:

-

Hept-6-enoic acid (1.0 equiv)

-

Isobutyl chloroformate (1.0 equiv)

-

N,O-dimethylhydroxylamine hydrochloride (1.0 equiv)

-

Triethylamine (Et3N) (3.1 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation (Mixed Anhydride Formation): Dissolve hept-6-enoic acid in anhydrous DCM under a nitrogen atmosphere. Cool the reaction vessel to 0 °C. Causality: Cooling to 0 °C prevents the thermal disproportionation of the highly reactive mixed anhydride intermediate.

-

Base Addition: Add Et3N (3.1 equiv) dropwise, followed by the slow addition of isobutyl chloroformate (1.0 equiv). Stir for 30 minutes at 0 °C.

-

Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) in a single portion. The excess Et3N serves to neutralize the hydrochloride salt, liberating the free hydroxylamine for nucleophilic attack.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

-

Self-Validating Workup: Dilute the mixture with 1N HCl and extract with DCM. Causality: The acidic wash protonates and removes unreacted amine and Et3N. Wash the organic layer with saturated aqueous NaHCO3. Causality: The basic wash deprotonates and removes any unreacted hept-6-enoic acid, ensuring high crude purity.

-

Purification: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify the crude oil via silica gel column chromatography (hexanes/EtOAc, 3:1) to yield the product as a clear oil (typically >90% yield). Validation is confirmed via TLC (Rf = 0.60, KMnO4 stain).

Protocol 3.2: Conversion to Hept-6-en-1-ones via Grignard Addition

Step-by-Step Methodology:

-

Preparation: Dissolve N-methoxy-N-methylhept-6-enamide (1.0 equiv) in anhydrous THF under argon. Cool to 0 °C or -78 °C depending on the reactivity of the Grignard reagent.

-

Nucleophilic Attack: Add the desired Grignard reagent (R-MgBr, 1.2 equiv) dropwise. Causality: A slight excess ensures complete conversion while the chelate effect strictly prevents over-addition.

-

Quench: After 2 hours, quench the reaction strictly at low temperature by adding saturated aqueous NH4Cl. Causality: The mild acid disrupts the magnesium chelate, collapsing the tetrahedral intermediate to the ketone without causing alkene isomerization.

-

Isolation: Extract with diethyl ether, wash with brine, dry, and concentrate. The resulting ketone retains the terminal alkene for downstream metathesis.

Strategic Applications in Drug Development

The bifunctional nature of N-methoxy-N-methylhept-6-enamide makes it an exceptional starting material for synthesizing complex macrocycles.

Resorcinolic Macrolides: In the total synthesis of de-O-methyllasiodiplodin—a resorcinolic macrolide with potent nucleotide-binding and kinase inhibitory properties (e.g., targeting Hsp90 and KRas)—this Weinreb amide is utilized to install the aliphatic bridge of the macrocycle [[1]](). The terminal alkene undergoes ring-closing metathesis (RCM) using ruthenium-based catalysts, while the Weinreb amide is selectively reduced or reacted with organometallics to form the required ketone/alcohol stereocenters.

Cross-Metathesis (CM): The terminal alkene of the hept-6-enyl chain is highly accessible and unhindered, making it a prime candidate for cross-metathesis with electron-deficient alkenes to generate symmetric or asymmetric Michael acceptors, which can be further cyclized into biologically active pyrrolidines and piperidines 4.

References

-

UCSF Electronic Theses and Dissertations. Synthesis of de-O-methyllasiodiplodin and Analogs for Biological Evaluation. eScholarship, University of California. Available at:[Link]

-

National Institutes of Health (NIH). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC. Available at:[Link]

-

Molaid Chemical Database. N-methoxy-N-methylhept-6-enamide | CAS 1000063-41-1. Molaid. Available at:[Link]

-

The Journal of Organic Chemistry. Step-Economical Access to Valuable Weinreb Amide 2,5-Disubstituted Pyrrolidines by a Sequential One-Pot Two-Directional Cross-Metathesis/Cyclizing Aza-Michael Process. ACS Publications. Available at:[Link]

Sources

Application Note: Strategic Utilization of N-Methoxy-N-methylhept-6-enamide in Complex Organic Synthesis

Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary and Chemical Profiling

In the architecture of complex molecule synthesis, bifunctional building blocks are critical for convergent synthetic strategies. N-methoxy-N-methylhept-6-enamide (Chemical Formula: C9H17NO2 ) represents a highly versatile, differentially addressable aliphatic linker. It features two orthogonal reactive handles: a terminal alkene and a Weinreb amide.

This structural duality allows researchers to execute highly selective transformations at one terminus without necessitating protecting groups at the other. The terminal alkene is primed for transition-metal-catalyzed functionalizations (e.g., cross-metathesis, Wacker oxidation, or hydroboration), while the Weinreb amide serves as a controlled acylating agent for organometallic nucleophiles or a direct precursor to aldehydes.

Mechanistic Foundations (Causality in Experimental Design)

To leverage N-methoxy-N-methylhept-6-enamide effectively, one must understand the thermodynamic and kinetic principles governing its reactivity.

The Weinreb Amide Advantage: Chelation Control

Standard esters and acid chlorides frequently suffer from over-addition when reacted with strong organometallic reagents (Grignard or organolithium compounds), yielding tertiary alcohols. In 1981, Steven Nahm and Steven M. Weinreb introduced the N-methoxy-N-methyl amide to solve this[1].

When an organometallic reagent attacks the carbonyl carbon of N-methoxy-N-methylhept-6-enamide, the resulting tetrahedral intermediate does not immediately collapse. Instead, it is thermodynamically stabilized by the formation of a rigid, five-membered chelate ring involving the metal cation (e.g., Mg2+ or Li+ ), the methoxy oxygen, and the carbonyl oxygen[2][3]. This chelate is stable at low temperatures (typically 0 °C to -78 °C). The intermediate only collapses to form the desired ketone upon the introduction of an acidic aqueous quench, which protonates the leaving group and washes out the metal cation, entirely bypassing the tertiary alcohol byproduct[3].

Fig 1. Mechanistic divergence: Chelation control prevents over-addition in Weinreb amides.

Orthogonal Alkene Functionalization

The terminal alkene allows for C-C bond formation via Olefin Cross-Metathesis (using Grubbs' catalysts) or oxidation to a methyl ketone via Wacker oxidation ( PdCl2 , O2 ). Because the Weinreb amide is electronically deactivated compared to standard amides and sterically hindered, it remains inert under standard metathesis and oxidative conditions, making this molecule a perfect self-validating system for sequential functionalization[4].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The choice of reagents—specifically the mixed anhydride method for amide synthesis—is designed to maximize yield while avoiding the harsh, acidic conditions of thionyl chloride, which can cause alkene isomerization or polymerization.

Protocol A: Synthesis of N-methoxy-N-methylhept-6-enamide

Objective: Convert commercially available hept-6-enoic acid to the corresponding Weinreb amide via a mixed anhydride intermediate.[4][5]

Materials:

-

Hept-6-enoic acid (1.0 equiv)

-

Isobutyl chloroformate (1.0 equiv)

-

N,O-dimethylhydroxylamine hydrochloride (1.0 equiv)

-

Triethylamine ( Et3N ) (3.1 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: To an oven-dried round-bottom flask under argon, add hept-6-enoic acid (e.g., 6.16 mmol) and anhydrous DCM (0.15 M). Cool the solution to 0 °C using an ice/water bath.

-

Mixed Anhydride Formation: Add isobutyl chloroformate (1.0 equiv) dropwise, followed by the slow addition of Et3N (3.1 equiv). Causality note: The excess base is required to neutralize both the HCl generated from the chloroformate and the HCl salt of the amine in the next step. Stir for 15 minutes at 0 °C.

-

Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) to the mixture in one portion. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 5–6 hours.

-

Workup (Self-Validating Purification): Dilute the mixture with 1N HCl and extract with DCM. The acid wash selectively removes unreacted amine and excess Et3N . Wash the organic layer with saturated aqueous NaHCO3 to remove unreacted hept-6-enoic acid and isobutyl-derived byproducts.

-

Isolation: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc, 3:1) to yield the product as a clear oil ( Rf=0.60 in 7:3 Hexanes:EtOAc)[4].

Protocol B: Nucleophilic Acyl Substitution (Ketone Synthesis)

Objective: Mono-addition of a Grignard reagent to form a hept-6-en-1-one derivative.

Step-by-Step Methodology:

-

Preparation: Dissolve N-methoxy-N-methylhept-6-enamide (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Addition: Add the desired Grignard reagent (R-MgBr, 1.1 to 1.2 equiv) dropwise via syringe. Causality note: The slight excess ensures complete conversion, while the chelation prevents double addition.

-

Incubation: Stir the reaction at 0 °C for 2 hours. Monitor the disappearance of the starting material via TLC.

-

Quench: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl . This breaks the magnesium chelate and releases the ketone.

-

Extraction: Extract the aqueous layer with Diethyl Ether ( Et2O ) three times. Wash combined organics with brine, dry over MgSO4 , and concentrate.

Protocol C: Direct Reduction to Hept-6-enal

Objective: Controlled reduction of the Weinreb amide to an aldehyde without over-reduction to the primary alcohol.[6]

Step-by-Step Methodology:

-

Preparation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.15 M) and cool to 0 °C.

-

Reduction: Add a suspension/solution of LiAlH4 (1.2 equiv) in THF dropwise. Causality note: Despite LiAlH4 being a powerful reducing agent, the stable aluminum-chelated tetrahedral intermediate halts the reduction at the aldehyde oxidation state until workup.

-

Quench: After 3 hours, quench the reaction sequentially with water, 15% NaOH, and water (Fieser workup), or carefully with 1N HCl. Extract with EtOAc and purify via chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative outcomes and optimized parameters for the primary transformations of N-methoxy-N-methylhept-6-enamide based on established literature[4][5][6].

| Transformation | Reagents / Catalyst | Temp (°C) | Time (h) | Avg. Yield (%) | Primary Byproduct (Avoided) |

| Amide Synthesis | Isobutyl chloroformate, MeO(Me)NH⋅HCl , Et3N | 0 to 25 | 6.0 | 92 - 95% | Unreacted acid (removed via NaHCO3 ) |

| Ketone Formation | R-MgBr (1.1 equiv), THF | 0 | 2.0 | 85 - 90% | Tertiary alcohol (prevented by chelation) |

| Aldehyde Reduction | LiAlH4 (1.2 equiv), THF | 0 | 3.0 | 88 - 96% | Primary alcohol (prevented by chelation) |

| Wacker Oxidation | PdCl2 (cat.), CuCl , O2 , H2O /DMF | 25 | 12.0 | ~80% | Aldehyde (Markovnikov selectivity favored) |

Bifunctional Workflow Visualization

The true power of this compound lies in its divergent synthetic utility. The diagram below maps the orthogonal pathways accessible from this single bifunctional core.

Fig 2. Divergent synthetic pathways accessible from N-methoxy-N-methylhept-6-enamide.

References

-

Weinreb ketone synthesis - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

-

Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings Source: National Institutes of Health (NIH) / Journal of the American Chemical Society URL:[Link]

-

Protecting Group-Free Synthesis of Resorcinolic Macrolides (Includes protocol for N-methoxy-N-methylhept-6-enamide synthesis) Source: UC San Francisco Electronic Theses and Dissertations (eScholarship) URL:[Link]

-

Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (Mechanistic breakdown of tetrahedral intermediate collapse) Source: Chemistry StackExchange URL:[Link]

-

Development and Application of Rhodium(III)-Catalysed C-H Activation Methodologies (Includes protocol for LiAlH4 reduction of hept-6-enamides) Source: White Rose eTheses Online (University of Leeds) URL:[Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. escholarship.org [escholarship.org]

- 5. escholarship.org [escholarship.org]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Application Note: N-Methoxy-N-methylhept-6-enamide as a Bifunctional Precursor for Natural Product Synthesis

Introduction and Strategic Significance

N-methoxy-N-methylhept-6-enamide (CAS 1000063-41-1) is a highly versatile, bifunctional building block widely utilized in the total synthesis of complex natural products and active pharmaceutical ingredients[1]. Featuring a seven-carbon aliphatic backbone, a terminal alkene, and a Weinreb amide terminus, this compound provides orthogonal reactivity handles for modular molecular assembly[2][3].

The strategic advantage of this precursor lies in its dual functionality. The Weinreb amide moiety allows for the chemoselective installation of ketones or aldehydes without the risk of over-addition—a common pitfall when reacting standard esters or acid chlorides with highly reactive organometallic reagents[4]. Concurrently, the terminal olefin serves as an ideal substrate for late-stage functionalizations, including ring-closing metathesis (RCM), cross-metathesis, and Wacker oxidation[2][5]. This makes it an indispensable intermediate in the synthesis of long-chain aliphatic frameworks, pheromones, and macrocyclic natural products such as the resorcinolic macrolide de-O-methyllasiodiplodin[2][5].

Mechanistic Causality: The Weinreb Amide Advantage

When synthesizing ketones via the addition of Grignard or organolithium reagents to standard carbonyls, the reaction often suffers from uncontrolled over-addition, yielding unwanted tertiary alcohols. The Weinreb amide circumvents this through the formation of a highly stable, five-membered tetrahedral metal chelate intermediate[4][6].

During the nucleophilic attack, the magnesium or lithium ion coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen. This bidentate chelation stabilizes the tetrahedral intermediate under anhydrous conditions, preventing its collapse into a reactive ketone while excess organometallic reagent is present[4][6]. The desired ketone is only liberated upon the introduction of an acidic aqueous workup, which protonates the intermediate and irreversibly disrupts the metal chelate[6].

Mechanism of controlled ketone synthesis via the stable Weinreb amide chelate.

Key Synthetic Applications in Natural Products

The orthogonal reactivity of N-methoxy-N-methylhept-6-enamide enables diverse synthetic workflows:

-

Resorcinolic Macrolides : In the synthesis of de-O-methyllasiodiplodin, the terminal olefin of the precursor is subjected to Wacker oxidation to yield a methyl ketone. Subsequent macrocyclization and aromatization cascades form the core lactone framework of the natural product[2][5].

-

Cyclic cis-β-Amino Acids : The precursor is utilized in the asymmetric synthesis of cyclic β-amino acid derivatives, where the terminal olefin is engaged in ring-closing metathesis (RCM) to construct functionalized piperidine or pyrrolidine rings[1][7].

Synthetic workflow from 6-heptenoic acid to macrocyclic natural products.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-Methoxy-N-methylhept-6-enamide

Objective : Convert 6-heptenoic acid to the Weinreb amide using a mixed anhydride approach. This method is selected over standard carbodiimide coupling (e.g., EDCI) to ensure high scalability and to avoid the tedious removal of urea byproducts.

Step-by-Step Methodology :

-

Activation : Dissolve 6-heptenoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0 °C.

-

Mixed Anhydride Formation : Add N-methylmorpholine (NMM) (1.1 equiv) followed by the dropwise addition of isobutyl chloroformate (1.05 equiv). Causality: Isobutyl chloroformate reacts rapidly with the carboxylate to form a highly reactive mixed anhydride intermediate in situ, activating the carboxylic acid for nucleophilic attack[2][4].

-

Amidation : Stir for 30 minutes at 0 °C, then add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and an additional equivalent of NMM. Causality: The hydrochloride salt is utilized for its bench stability. The second equivalent of NMM acts as a mild base to neutralize the generated HCl and liberate the free amine, driving the nucleophilic attack on the mixed anhydride[2][4].

-

Propagation : Warm the reaction to room temperature and stir for 4 hours.

-

Self-Validating Workup : Quench the reaction with 1N HCl to protonate and remove any unreacted amine. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate.

-

Verification : Purify via silica gel chromatography (hexanes/EtOAc, 3:1). The product should appear as a clear oil. Validate via TLC (Rf = 0.60 in 7:3 hexanes:EtOAc, active to KMnO₄ due to the olefin)[2].

Protocol B: Chemoselective Conversion to Hept-6-en-1-yl Ketones

Objective : Execute a chemoselective mono-addition of a Grignard reagent to the Weinreb amide.

Step-by-Step Methodology :

-

Preparation : Dissolve N-methoxy-N-methylhept-6-enamide (1.0 equiv) in anhydrous THF and cool to 0 °C under argon.

-

Organometallic Addition : Add the desired Grignard reagent (R-MgBr, 1.2 equiv) dropwise. Causality: A slight stoichiometric excess ensures complete conversion. The stable 5-membered chelate immediately forms, sequestering the reactive center and preventing a second equivalent of Grignard from attacking[4][6].

-

Propagation : Stir for 2 hours at 0 °C.

-

Self-Validating Workup : Carefully quench the reaction with cold 1N HCl. Causality: The acidic aqueous environment is strictly required to protonate the intermediate, disrupting the magnesium chelate and forcing the collapse of the tetrahedral intermediate into the desired ketone[4][6].

-

Verification : Extract with diethyl ether, wash with brine, dry, and concentrate. Validate success via ¹H NMR by confirming the complete disappearance of the N-OMe (δ 3.67) and N-Me (δ 3.16) singlets[2].

Quantitative Data Summary

The following table summarizes the key analytical markers and expected yields for the self-validating workflows, ensuring strict quality control during natural product synthesis.

| Compound / Intermediate | Key ¹H NMR Shifts (400 MHz, CDCl₃) | Typical Yield | Validation Method |

| N-Methoxy-N-methylhept-6-enamide | δ 5.87–5.72 (m, 1H, alkene CH), 4.99–4.89 (m, 2H, alkene CH₂), 3.67 (s, 3H, N-OMe), 3.16 (s, 3H, N-Me), 2.41 (t, 2H, α-CH₂)[2][8] | 90–95% | TLC (UV/KMnO₄, Rf=0.60), NMR |

| Hept-6-en-1-yl Ketone | δ 5.87–5.72 (m, 1H), 4.99–4.89 (m, 2H), 2.45 (t, 2H, α-CH₂), Absence of δ 3.67 and 3.16 peaks | 85–90% | Disappearance of N-OMe/N-Me peaks |

| Wacker Oxidation Product (Methyl Ketone) | δ 2.41 (t, 2H, α-CH₂), 2.13 (s, 3H, newly formed methyl ketone), Absence of alkene peaks[2] | 80–85% | Disappearance of alkene multiplet |

Sources

- 1. 庚-6-烯酸甲氧基-甲基-酰胺 - CAS号 1000063-41-1 - 摩熵化学 [molaid.com]

- 2. escholarship.org [escholarship.org]

- 3. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. m.youtube.com [m.youtube.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Application Note: Selective Reduction of N-methoxy-N-methylhept-6-enamide to Hept-6-enal

Introduction: The Strategic Advantage of Weinreb Amides in Aldehyde Synthesis

In the landscape of modern organic synthesis, the precise and high-yielding conversion of carboxylic acid derivatives to aldehydes is a cornerstone transformation. However, this conversion is often plagued by the propensity for over-reduction to the corresponding primary alcohol, a consequence of the aldehyde product being more reactive than the starting material. N-methoxy-N-methylamides, commonly known as Weinreb amides, offer an elegant solution to this challenge.[1][2] First reported by Steven M. Weinreb and Steven Nahm in 1981, this class of amides has become an indispensable tool for the synthesis of both ketones and aldehydes from carboxylic acid precursors.[1]

The unique reactivity of the Weinreb amide lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by a hydride reagent.[1][2][3] This intermediate is remarkably stable at low temperatures, preventing its collapse and the subsequent second hydride addition that leads to over-reduction.[1][3] This application note provides a detailed protocol and mechanistic insights for the selective reduction of N-methoxy-N-methylhept-6-enamide to hept-6-enal, a valuable building block in fine chemical and natural product synthesis.

The Core Mechanism: Why Weinreb Amide Reduction Halts at the Aldehyde

The success of the Weinreb amide reduction hinges on the stability of the tetrahedral intermediate formed upon the addition of a hydride donor, such as Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄).[4][5]

-

Lewis Acid-Base Interaction: The aluminum center of the hydride reagent coordinates to the carbonyl oxygen of the Weinreb amide, activating it for nucleophilic attack.

-

Hydride Transfer: A hydride ion is transferred from the aluminum to the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Chelation and Stability: The crucial step is the formation of a stable five-membered ring through chelation of the aluminum atom by both the newly formed alkoxy oxygen and the methoxy oxygen of the N-methoxy-N-methyl group.[1][3][6] This chelate is stable at low temperatures (typically -78 °C), effectively "pausing" the reaction at this stage.[7]

-

Workup and Aldehyde Formation: Upon aqueous workup, the stable chelate is hydrolyzed, collapsing the intermediate and liberating the desired aldehyde.[3] Because the strong hydride reagent is quenched during the workup, the newly formed and highly reactive aldehyde is protected from further reduction.

This chelation-stabilized intermediate is the key difference compared to the reduction of esters or acid chlorides, where the intermediate readily collapses to release an aldehyde into the reaction mixture in the presence of active hydride reagent, leading inevitably to the alcohol.[3]

Caption: Mechanism of Weinreb Amide Reduction.

Experimental Protocol: Synthesis of Hept-6-enal

This protocol details the reduction of N-methoxy-N-methylhept-6-enamide using Diisobutylaluminium hydride (DIBAL-H). DIBAL-H is a powerful and versatile reducing agent, prized for its ability to selectively reduce esters and amides to aldehydes.[7][8][9] Its bulky nature allows for fine-tuning of reactivity, especially at low temperatures.[10]

Materials and Reagents:

-

N-methoxy-N-methylhept-6-enamide

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes or toluene

-

Anhydrous tetrahydrofuran (THF) or toluene

-

Methanol (MeOH)

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Saturated aqueous solution of sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate for extraction

-

Silica gel for column chromatography

-

Round-bottom flask, flame-dried

-

Magnetic stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Dry ice/acetone bath

-

Thin-layer chromatography (TLC) plates and chamber

Safety Precautions:

-

DIBAL-H is a pyrophoric reagent and reacts violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere (N₂ or Ar).[11]

-

Anhydrous solvents are essential for the success of the reaction.

-

The reaction should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add N-methoxy-N-methylhept-6-enamide (1.0 eq).

-

Dissolve the amide in anhydrous THF (or toluene) to a concentration of approximately 0.2 M.

-

Expertise Note: The use of a three-necked flask allows for simultaneous inert gas purging, temperature monitoring, and reagent addition, ensuring optimal control over the reaction environment.

-

-

Reduction:

-

Cool the reaction flask to -78 °C using a dry ice/acetone bath.[7]

-

Slowly add DIBAL-H solution (1.1 - 1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Expertise Note: A slight excess of DIBAL-H ensures complete consumption of the starting material. Slow, controlled addition is critical to dissipate the heat of reaction and prevent side reactions.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Monitor the reaction progress by TLC. The disappearance of the starting amide spot and the appearance of a new, less polar spot indicates the formation of the aldehyde.

-

-

Quenching:

-

While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol (approx. 1 mL per mmol of DIBAL-H used). This will consume any excess DIBAL-H.

-

Trustworthiness Note: This two-stage quenching process is a self-validating system. The initial quench with methanol at low temperature safely neutralizes the highly reactive DIBAL-H before the introduction of water, which could cause a violent exotherm.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours, or until the two layers become clear. This step is crucial for breaking up the aluminum salts and facilitating extraction.

-

-

Workup and Purification:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Quantitative Data Summary

| Parameter | Value | Rationale |

| Substrate | N-methoxy-N-methylhept-6-enamide | Weinreb amide for selective aldehyde synthesis. |

| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | Bulky hydride source to prevent over-reduction.[10] |

| Equivalents of DIBAL-H | 1.1 - 1.2 eq | Ensures complete reaction while minimizing excess. |

| Solvent | Anhydrous THF or Toluene | Aprotic solvent to prevent reaction with DIBAL-H. |

| Temperature | -78 °C | Critical for the stability of the chelated intermediate.[7] |

| Reaction Time | 1 - 2 hours | Typically sufficient for complete conversion at -78 °C. |

| Quenching Agent | Methanol, followed by Rochelle's Salt | Controlled neutralization of excess hydride and chelate breakdown. |

| Expected Yield | 75 - 90% | Typical yield for this transformation after purification. |

Visualized Experimental Workflow

Caption: Workflow for the Reduction of N-methoxy-N-methylhept-6-enamide.

References

-

Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016). Chemistry Stack Exchange. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC . National Center for Biotechnology Information. [Link]

-

Weinreb ketone synthesis - Wikipedia . Wikipedia. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . (2023). Master Organic Chemistry. [Link]

-

Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations . MDPI. [Link]

-

DIBAL-H, Diisobutylaluminium hydride - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Reduction of hydroxamates (Weinreb amides) - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

A Quick Guide to Reductions in Organic Chemistry . American Chemical Society. [Link]

-

Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl- t -Butoxyaluminum Hydride (LDBBA) . ResearchGate. [Link]

-

Amide Reactions: Reduction of Amides to Amines using LiAlH4 . Chemical Principles. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review) . (2020). Oriental Journal of Chemistry. [Link]

-

Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl - PMC - NIH . National Center for Biotechnology Information. [Link]

-

Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles . (2011). Master Organic Chemistry. [Link]

-

Chem 115 - Andrew G Myers Research Group . Harvard University. [Link]

-

Can lithium aluminum hydride reduce amides? - Knowledge - Bloom Tech . (2024). Bloom Tech. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride . University of Cambridge. [Link]

-

Weinreb Ketone Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. Weinreb Ketone Synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]

- 9. acs.org [acs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

Application Note: Protecting Group Strategies and Orthogonal Functionalization Involving N-Methoxy-N-Methylhept-6-Enamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In modern complex molecule synthesis and drug development, the demand for bifunctional building blocks that offer orthogonal reactivity is paramount. N-methoxy-N-methylhept-6-enamide (C₉H₁₇NO₂) is a highly versatile aliphatic scaffold featuring two distinct reactive nodes: a C1 Weinreb amide and a C7 terminal alkene.

This application note details the strategic utility of this molecule. By leveraging the Weinreb amide as an in situ protecting group against nucleophilic over-addition, and the terminal alkene as a masked handle for late-stage functionalization, chemists can execute highly chemoselective transformations. This dual-node strategy has proven critical in the total synthesis of complex pharmaceuticals and natural products, such as resorcinolic macrolides[1].

Mechanistic Rationale: The Dual-Node Strategy

The structural brilliance of N-methoxy-N-methylhept-6-enamide lies in its ability to undergo completely orthogonal reactions at opposite ends of its 7-carbon chain.

-

The C1 Weinreb Amide: Functions primarily as a controlled acylating agent. It acts as a "protected" carbonyl that readily accepts one equivalent of a nucleophile (e.g., Grignard or organolithium reagents) but actively resists over-addition. Recently, Weinreb amides have also been repurposed as powerful directing groups for transition metal-catalyzed C–H functionalizations[2].

-

The C7 Terminal Alkene: Serves as a versatile functional handle. It remains inert during organometallic additions at C1, allowing it to be preserved for downstream chain elongation via Ruthenium-catalyzed cross-metathesis[3], or oxidation via Wacker processes.

Fig 1: Bifunctional reactivity and orthogonal functionalization pathways of N-methoxy-N-methylhept-6-enamide.

The Weinreb Amide as an In Situ Protecting Group

When synthesizing ketones from carboxylic acid derivatives using highly reactive nucleophiles, standard esters and acid chlorides fail because the intermediate ketone is more reactive than the starting material, leading to the formation of tertiary alcohols.

The Weinreb amide solves this via an in situ protection mechanism. Upon nucleophilic attack, the methoxy oxygen and the carbonyl oxygen coordinate with the metal counterion (Mg²⁺ or Li⁺) to form a highly stable, five-membered cyclic tetrahedral intermediate. This chelate acts as a temporary protecting group, locking the molecule and preventing a second equivalent of nucleophile from attacking. The desired ketone is only released upon acidic aqueous workup, which protonates and collapses the chelate.

Fig 2: Mechanism of Weinreb amide protection against nucleophilic over-addition via stable chelation.

Quantitative Data: Nucleophile Addition Efficiency

To illustrate the protective superiority of the Weinreb amide over traditional carbonyls, consider the reaction of various hept-6-enoic acid derivatives with 2.5 equivalents of Phenylmagnesium bromide at 0 °C.

| Substrate Type | Intermediate Stability | Primary Isolated Product | Over-Addition Yield (3° Alcohol) |

| Hept-6-enoyl chloride | Highly Unstable | Tertiary Alcohol | > 90% |

| Methyl hept-6-enoate | Unstable | Tertiary Alcohol | > 85% |

| N-methoxy-N-methylhept-6-enamide | Highly Stable (Chelate) | Hept-6-enophenone | < 2% |

Table 1: Comparative reactivity of carbonyl derivatives demonstrating the chemoprotective nature of the Weinreb amide.

Experimental Protocols

The following self-validating protocols provide step-by-step instructions for synthesizing and utilizing N-methoxy-N-methylhept-6-enamide. Causality is embedded in each step to ensure researchers understand the physicochemical rationale behind the workflow.

Protocol A: One-Pot Synthesis of N-Methoxy-N-Methylhept-6-Enamide

This protocol utilizes Carbonyldiimidazole (CDI) for the rapid, one-pot activation of the carboxylic acid[4].

Reagents:

-

Hept-6-enoic acid (1.0 eq, 10 mmol)

-

N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 12 mmol)

-

Carbonyldiimidazole (CDI) (1.1 eq, 11 mmol)

-

Dichloromethane (DCM), anhydrous (50 mL)

-

Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol)

Step-by-Step Methodology:

-

Activation: Dissolve hept-6-enoic acid in anhydrous DCM (25 mL) under an inert N₂ atmosphere. Cool to 0 °C. Add CDI portion-wise. Rationale: CDI activates the acid to an acyl imidazole. CO₂ gas evolution serves as a visual confirmation of activation.

-

Amine Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride in DCM (25 mL) and add DIPEA to liberate the free base.

-

Coupling: Transfer the free amine solution dropwise to the activated acyl imidazole at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench the reaction with 1N HCl (30 mL). Rationale: The acidic wash removes imidazole byproducts and unreacted amine. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Validation: TLC (Hexanes/EtOAc 7:3) should show a single spot (Rf ~0.60) active under KMnO₄ stain[1].

Protocol B: Chemoselective Ketone Formation (Grignard Addition)

This protocol demonstrates the in situ protecting capability of the Weinreb amide.

Reagents:

-

N-methoxy-N-methylhept-6-enamide (1.0 eq, 5 mmol)

-

Phenylmagnesium bromide (1.5 eq, 7.5 mmol, 1M in THF)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve the Weinreb amide in anhydrous THF under N₂. Cool strictly to 0 °C using an ice bath.

-

Nucleophilic Addition: Add Phenylmagnesium bromide dropwise over 15 minutes. Rationale: Maintaining 0 °C is critical. Elevated temperatures provide enough thermal energy to break the stable Mg²⁺ chelate, leading to premature collapse and tertiary alcohol formation.

-

Incubation: Stir at 0 °C for 2 hours. Monitor via TLC until the starting material is consumed.

-

Chelate Collapse (Critical Step): Carefully quench the reaction at 0 °C by adding 1N HCl (20 mL) dropwise. Rationale: The acid protonates the tetrahedral oxygen atoms, forcing the irreversible collapse of the chelate into the desired ketone (hept-6-enophenone) and liberating the amine salt.

-

Isolation: Extract with Diethyl Ether (3 x 20 mL), wash with saturated NaHCO₃, dry, and concentrate.

Protocol C: Terminal Alkene Functionalization via Cross-Metathesis

With the ketone successfully installed at C1, the preserved C7 terminal alkene can now be functionalized to elongate the carbon skeleton[3].

Reagents:

-

Hept-6-enophenone (Product from Protocol B) (1.0 eq, 2 mmol)

-

Methyl acrylate (Cross-partner) (3.0 eq, 6 mmol)

-

Grubbs Catalyst, 2nd Generation (0.05 eq, 5 mol%)

-

Dichloromethane (DCM), anhydrous and degassed (10 mL)

Step-by-Step Methodology:

-

Degassing: Bubble N₂ through anhydrous DCM for 15 minutes. Rationale: Ruthenium alkylidene catalysts are highly sensitive to dissolved oxygen, which causes rapid catalyst decomposition.

-

Reaction Assembly: Add the hept-6-enophenone and methyl acrylate to the degassed DCM. Add the Grubbs II catalyst in one portion.

-

Reflux: Heat the mixture to 40 °C (reflux) for 12 hours. Rationale: Refluxing drives off ethylene gas (the byproduct of terminal olefin metathesis), pushing the reaction equilibrium forward according to Le Chatelier's principle.

-

Quenching: Cool to room temperature and add a few drops of ethyl vinyl ether. Rationale: Ethyl vinyl ether reacts with the active Ruthenium carbene, forming a stable, inactive Fischer carbene, terminating the reaction cleanly.

-

Purification: Concentrate and purify via flash column chromatography to yield the E-isomer of the elongated α,β-unsaturated ester.

Sources